1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a thiophene ring. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is commonly found in various biologically active molecules. The presence of both the cyclohexane and thiophene rings in this compound makes it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Alkylation: The thiophene derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Cyclohexane Ring Formation: The alkylated thiophene is then subjected to cyclization reactions to form the cyclohexane ring.
Carboxylation: Finally, the cyclohexane ring is functionalized with a carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to increase yield and purity. The use of microwave irradiation and other advanced techniques can also be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Cyclohexane-1-carboxylic acid
- 2-(Thiophen-3-yl)ethanol
Uniqueness
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18O2S |
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Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H18O2S/c14-12(15)13(6-2-1-3-7-13)8-4-11-5-9-16-10-11/h5,9-10H,1-4,6-8H2,(H,14,15) |
InChI Key |
MCBPLFYSEFQWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC2=CSC=C2)C(=O)O |
Origin of Product |
United States |
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